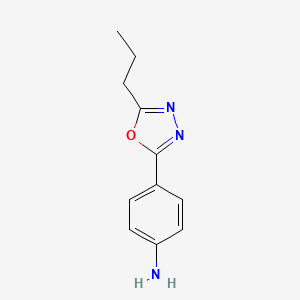
4-Isopropylsulfanyl-butylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Isopropylsulfanyl-butylamine involves a butylamine chain with an isopropyl sulfanyl group attached to its fourth position. The structure of amines can be analyzed using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Sensor Technology
4-Isopropylsulfanyl-butylamine is instrumental in the development of sensor technologies. For instance, a study describes its use in a piezoelectric quartz crystal sensor array. This sensor is capable of detecting volatile organic amines, demonstrating specific interactions between the host (calixarene molecules) and organic amines (guests), where the shape and hydrogen bonding play crucial roles in sensing effectiveness (Wang, He, & Chen, 2002).
Biomedical Applications
A study focusing on Hyaluronan (HA), widely used in clinical and biomedical research, has shown that chemical modifications involving butylamine can optimize HA's shear-thinning properties. This is critical for applications like injectability and additive manufacturing in regenerative medicine and drug delivery (Petta, Eglin, Grijpma, & D’Este, 2016).
Corrosion Inhibition
In the field of materials science, butylamine derivatives have been investigated for their role in corrosion inhibition. A study exploring the influence of the butyl group in n-butylamine as a corrosion inhibitor for mild steel in hydrochloric acid provides insights into their practical applications in industrial settings (Bastidas, Damborenea, & VA´ZQUEZ, 1997).
Gas Sensing
Research on the synthesis of platinum-decorated iron vanadate nanorods demonstrates the application of butylamine in developing materials with enhanced sensitivity for gas sensing. This is particularly useful in detecting toxic n-butylamine vapor in the food and medical industries (Kaneti et al., 2016).
Eigenschaften
IUPAC Name |
4-propan-2-ylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2)9-6-4-3-5-8/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZSFFBHWGSZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylsulfanyl-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)
![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)




![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)

![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)